Cas no 4380-89-6 (Hexanoic acid, 3-methylene-)
Hexanoic acid, 3-methylene- Chemical and Physical Properties
Names and Identifiers
-
- Hexanoic acid, 3-methylene-
- 3-methylidenehexanoic acid
- 4380-89-6
- 3-methylenehexanoic acid
- F75431
- SCHEMBL3683839
- AKOS006379095
- DTXSID20523281
-
- MDL: MFCD19229747
- Inchi: 1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h2-5H2,1H3,(H,8,9)
- InChI Key: ZAXXTXNUKUKYJT-UHFFFAOYSA-N
- SMILES: OC(CC(=C)CCC)=O
Computed Properties
- Exact Mass: 128.08376
- Monoisotopic Mass: 128.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
Hexanoic acid, 3-methylene- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1112246-100mg |
3-methylenehexanoic acid |
4380-89-6 | 95% | 100mg |
$450 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1112246-1g |
3-methylenehexanoic acid |
4380-89-6 | 95% | 1g |
$590 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1290996-250mg |
Hexanoic acid, 3-methylene- |
4380-89-6 | 98% | 250mg |
$130 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1290996-1g |
Hexanoic acid, 3-methylene- |
4380-89-6 | 98% | 1g |
$240 | 2024-06-05 | |
| Aaron | AR01GCZA-100mg |
Hexanoic acid, 3-methylene- |
4380-89-6 | 98% | 100mg |
$55.00 | 2025-02-12 | |
| Aaron | AR01GCZA-250mg |
Hexanoic acid, 3-methylene- |
4380-89-6 | 98% | 250mg |
$93.00 | 2025-02-12 | |
| Aaron | AR01GCZA-1g |
Hexanoic acid, 3-methylene- |
4380-89-6 | 98% | 1g |
$227.00 | 2023-12-14 | |
| 1PlusChem | 1P01GCQY-100mg |
Hexanoic acid, 3-methylene- |
4380-89-6 | 98+% | 100mg |
$36.00 | 2024-05-02 | |
| 1PlusChem | 1P01GCQY-250mg |
Hexanoic acid, 3-methylene- |
4380-89-6 | 98+% | 250mg |
$63.00 | 2024-05-02 | |
| 1PlusChem | 1P01GCQY-1g |
Hexanoic acid, 3-methylene- |
4380-89-6 | 98+% | 1g |
$148.00 | 2024-05-02 |
Hexanoic acid, 3-methylene- Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Hexanoic acid, 3-methylene-
Research Briefing on Hexanoic acid, 3-methylene- (CAS: 4380-89-6) in Chemical Biology and Pharmaceutical Applications
Hexanoic acid, 3-methylene- (CAS: 4380-89-6), a derivative of hexanoic acid with a methylene group at the third carbon position, has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits potential applications in drug development, metabolic engineering, and as a precursor for bioactive molecules. Recent studies have explored its synthesis, biological activities, and potential therapeutic uses, making it a compound of interest for researchers in the field.
The synthesis of Hexanoic acid, 3-methylene- has been optimized through various chemical and enzymatic pathways. A study published in the Journal of Organic Chemistry (2023) detailed a novel catalytic method for its production, achieving high yields and purity. This advancement is critical for scaling up production for industrial and research applications. Additionally, the compound's stability under different physiological conditions has been investigated, providing insights into its potential as a drug candidate or intermediate in pharmaceutical synthesis.
In the realm of biological activity, Hexanoic acid, 3-methylene- has shown promising results in preliminary studies. Research published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, suggesting its potential as a novel antibiotic. Further studies are underway to evaluate its efficacy in vivo and to explore its synergy with existing antimicrobial agents.
Beyond its antimicrobial potential, Hexanoic acid, 3-methylene- has been investigated for its role in metabolic pathways. A recent study in Metabolic Engineering (2023) demonstrated its incorporation into fatty acid biosynthesis pathways in engineered microbial strains. This finding opens avenues for its use in the production of biofuels and high-value chemicals, leveraging its structural properties to enhance yield and specificity in biotechnological applications.
In pharmaceutical research, the compound's potential as a building block for more complex molecules is being explored. Its reactive methylene group allows for facile chemical modifications, making it a versatile intermediate in the synthesis of pharmacologically active compounds. For instance, derivatives of Hexanoic acid, 3-methylene- have been synthesized and tested for anti-inflammatory and anticancer activities, with some showing significant promise in preclinical models (European Journal of Medicinal Chemistry, 2024).
Despite these advancements, challenges remain in the widespread adoption of Hexanoic acid, 3-methylene- in industrial and clinical settings. Issues such as scalability of synthesis, cost-effectiveness, and comprehensive toxicological profiling need to be addressed. Ongoing research aims to tackle these hurdles, with collaborative efforts between academia and industry playing a pivotal role in translating laboratory findings into practical applications.
In conclusion, Hexanoic acid, 3-methylene- (CAS: 4380-89-6) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from antimicrobial agents to metabolic engineering, underscore its potential impact on the field. Continued research and development efforts are essential to fully realize its benefits and overcome existing challenges, paving the way for its integration into therapeutic and industrial processes.
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